Phenindamine-d3 Hydrochloride
Description
Properties
CAS No. |
1346603-22-2 |
|---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
InChI Key |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Synonyms |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.
Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .
Scientific Research Applications
Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.
Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.
Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.
Biological Activity
Phenindamine-d3 hydrochloride is a deuterated form of phenindamine, an antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and other allergic conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its effects in clinical and experimental settings.
Overview of this compound
- Chemical Structure : this compound is characterized by its molecular formula and a molecular weight of approximately 264.4 g/mol. The presence of deuterium (D) in its structure can influence its metabolic pathways and biological interactions.
- Mechanism of Action : As an H1 receptor antagonist, phenindamine-d3 blocks the action of histamine—a key mediator in allergic responses—by competing for binding at H1 receptor sites on effector cells. This action reduces the intensity of allergic reactions and tissue injury responses mediated by histamine release .
Pharmacodynamics
Phenindamine-d3 exhibits several pharmacological properties:
- Antihistaminic Activity : The primary mechanism involves competitive inhibition at H1 receptors, leading to decreased symptoms such as sneezing, itching, and nasal congestion associated with allergies .
- Anticholinergic Effects : In addition to its antihistaminic properties, phenindamine-d3 has anticholinergic effects that contribute to its ability to alleviate excessive secretions, such as runny nose .
Pharmacokinetics
The pharmacokinetic profile of phenindamine-d3 is critical for understanding its biological activity:
- Absorption : Administered orally, phenindamine-d3 is absorbed from the gastrointestinal tract. The rate and extent of absorption can vary based on formulation and food intake .
- Distribution : The compound crosses the blood-brain barrier, allowing for central nervous system effects, including sedation .
- Metabolism : Phenindamine-d3 undergoes hepatic metabolism; however, specific metabolic pathways remain less documented compared to other drugs in its class .
- Elimination : Metabolites are primarily excreted via the kidneys. The elimination kinetics are not well-defined in available literature but are crucial for understanding dosing regimens .
Performance Enhancement Effects
A study involving adult male Long-Evans strain rats demonstrated that phenindamine (2-10 mg/kg) administered intraperitoneally produced significant performance enhancement effects. Notably, a dose-related increase in performance index was observed, indicating potential cognitive or motor enhancement capabilities .
Antihistamine Effects on Skin Conditions
Recent case reports have explored the use of antihistamines like phenindamine in treating skin conditions such as Kaposi's Sarcoma (KS). These reports suggest that antihistamines may have a role in regression due to their ability to block histamine action, thus potentially reducing tumor-associated symptoms .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.4 g/mol |
| Mechanism of Action | H1 receptor antagonist |
| Primary Use | Allergy relief |
| Absorption | Oral |
| Distribution | CNS penetration |
| Metabolism | Hepatic |
| Elimination | Renal |
Q & A
Q. What validated analytical methods are recommended for quantifying Phenindamine-d3 Hydrochloride in experimental samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying deuterated compounds like this compound. Ensure the mobile phase (e.g., acetonitrile-phosphate buffer) and column type (C18 reverse-phase) are optimized to resolve isotopic peaks. Calibrate using a certified reference standard with ≥98% isotopic purity. For assay validation, follow USP guidelines for accuracy (spiked recovery 95–105%), precision (RSD <2%), and linearity (R² >0.998) .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized this compound at –20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., D₂O) to minimize proton exchange. Conduct forced degradation studies under heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products. Monitor stability using HPLC-MS every 3–6 months .
Q. What safety protocols are critical when working with this compound in vitro?
Use fume hoods for weighing and handling powdered forms. Wear nitrile gloves, safety goggles, and lab coats. In case of accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation. Document all incidents per OSHA guidelines. Dispose of waste via certified hazardous waste contractors .
Advanced Research Questions
Q. How does deuterium substitution in this compound affect its pharmacokinetic parameters in preclinical models?
Deuterium incorporation at specific positions (e.g., methyl groups) slows metabolic oxidation via the isotope effect, extending half-life (t½) by 20–30% in rodent studies. Use LC-MS/MS to compare AUC(0–∞) and Cmax between Phenindamine and Phenindamine-d3. Adjust dosing intervals in longitudinal studies to account for delayed clearance .
Q. What experimental strategies resolve contradictions in receptor binding affinity data for this compound?
Discrepancies in IC₅₀ values often arise from assay conditions. Standardize protocols:
Q. How can researchers validate the isotopic purity of this compound batches?
Perform nuclear magnetic resonance (¹H-NMR and ²H-NMR) to confirm deuterium incorporation >99%. Use high-resolution MS to detect protiated impurities (<1%). Cross-validate with elemental analysis (C, H, N) and compare against theoretical values for the deuterated structure .
Q. What are the best practices for designing a stability-indicating method for this compound under accelerated conditions?
Expose samples to 40°C/75% relative humidity for 6 months. Analyze degradation products via HPLC-MS with a photodiode array detector (PDA). Use peak purity algorithms to distinguish co-eluting impurities. Establish acceptance criteria: ≤5% total impurities and no single impurity >1% .
Methodological Tables
Q. Table 1. Key Parameters for HPLC-MS Validation of this compound
| Parameter | Requirement | Reference Method |
|---|---|---|
| Linearity Range | 0.1–100 µg/mL | USP <621> |
| Precision (RSD) | ≤2% intra-day, ≤3% inter-day | ICH Q2(R1) |
| LOD/LOQ | 0.03 µg/mL / 0.1 µg/mL | EMA Guidelines |
Q. Table 2. Stability Study Design for this compound
| Condition | Duration | Analytical Endpoint |
|---|---|---|
| 25°C/60% RH | 12 months | HPLC purity ≥95% |
| 40°C/75% RH | 6 months | Degradation ≤5% |
| UV Light (1.2M lux·hr) | 10 days | Color change assessment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
